molecular formula C20H23BrO2 B14521880 (4-Bromophenyl)[4-(heptyloxy)phenyl]methanone CAS No. 62856-19-3

(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone

Cat. No.: B14521880
CAS No.: 62856-19-3
M. Wt: 375.3 g/mol
InChI Key: ZNJPPIHXVDZIHS-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone is an organic compound with the molecular formula C20H23BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a heptyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[4-(heptyloxy)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 4-heptyloxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out in an anhydrous solvent like dichloromethane. The reaction proceeds as follows:

    Formation of the acylium ion: The 4-bromobenzoyl chloride reacts with aluminum chloride to form the acylium ion.

    Electrophilic aromatic substitution: The acylium ion then reacts with 4-heptyloxybenzene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the same Friedel-Crafts acylation reaction, but with more efficient mixing, temperature control, and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[4-(heptyloxy)phenyl]methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzophenone: Similar structure but lacks the heptyloxy group.

    4-Heptyloxybenzophenone: Similar structure but lacks the bromine atom.

    4-Bromophenylacetic acid: Contains a bromophenyl group but has a different functional group.

Uniqueness

(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone is unique due to the presence of both the bromine atom and the heptyloxy group, which confer distinct chemical and physical properties

Properties

CAS No.

62856-19-3

Molecular Formula

C20H23BrO2

Molecular Weight

375.3 g/mol

IUPAC Name

(4-bromophenyl)-(4-heptoxyphenyl)methanone

InChI

InChI=1S/C20H23BrO2/c1-2-3-4-5-6-15-23-19-13-9-17(10-14-19)20(22)16-7-11-18(21)12-8-16/h7-14H,2-6,15H2,1H3

InChI Key

ZNJPPIHXVDZIHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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